molecular formula C18H15N7O2 B2763020 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2097892-02-7

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No. B2763020
CAS RN: 2097892-02-7
M. Wt: 361.365
InChI Key: LHVHUELRVCKEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyrazine group, an imidazole group, a pyridine group, and an oxazole group . Pyrazine, imidazole, and pyridine are all aromatic heterocycles, which are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide molecules, including imidazole and pyrazine derivatives, play a crucial role in drug applications. These compounds are known for their versatility as synthetic intermediates and biological importance, showing potential in metal complexes formation, catalysts design, and medicinal applications with activities against cancer, bacteria, and inflammation (Li et al., 2019).

Optical Sensors and Biological Applications

Pyrimidine derivatives, including those related to imidazole and pyrazine, have been used as recognition units for the synthesis of optical sensors due to their biological and medicinal significance. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, highlighting the diverse potential of such heterocyclic compounds in both sensing technology and biological research (Jindal & Kaur, 2021).

Kinase Inhibition by Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridine derivatives have been extensively used in the design of kinase inhibitors, demonstrating the chemical versatility and therapeutic potential of such scaffolds. These compounds are capable of multiple binding modes with kinases, suggesting the relevance of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide in similar biological applications (Wenglowsky, 2013).

Antioxidant Activity and Chemical Analysis

The study of antioxidants is significant in various fields, including medicine and pharmacy. Heterocyclic compounds, such as those containing pyrazine and imidazole rings, can contribute to antioxidant activity, showcasing the broader application of these molecules in health-related research (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c26-18(14-10-16(27-24-14)13-2-1-3-19-11-13)23-7-9-25-8-6-22-17(25)15-12-20-4-5-21-15/h1-6,8,10-12H,7,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHUELRVCKEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.